molecular formula C10H13IO2 B13922930 4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene CAS No. 350685-31-3

4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene

Katalognummer: B13922930
CAS-Nummer: 350685-31-3
Molekulargewicht: 292.11 g/mol
InChI-Schlüssel: XFXCBBCXWKQQRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-2-isopropoxy-1-methoxybenzene is an organic compound with the molecular formula C10H13IO2 It is a derivative of benzene, where the benzene ring is substituted with iodine, isopropoxy, and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-2-isopropoxy-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-isopropoxy-1-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetic acid at a controlled temperature to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of 4-iodo-2-isopropoxy-1-methoxybenzene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Iodo-2-isopropoxy-1-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 4-azido-2-isopropoxy-1-methoxybenzene or 4-thio-2-isopropoxy-1-methoxybenzene.

    Oxidation: Formation of 4-iodo-2-isopropoxy-1-methoxybenzoic acid.

    Reduction: Formation of 2-isopropoxy-1-methoxybenzene.

Wissenschaftliche Forschungsanwendungen

4-Iodo-2-isopropoxy-1-methoxybenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-iodo-2-isopropoxy-1-methoxybenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Iodo-2-isopropyl-4-methoxybenzene: Similar structure but with different substituent positions.

    4-Iodo-2-methoxybenzoic acid: Contains a carboxylic acid group instead of an isopropoxy group.

    4-Bromo-1-iodo-2-methoxybenzene: Contains a bromine atom in addition to the iodine atom .

Uniqueness

4-Iodo-2-isopropoxy-1-methoxybenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The combination of iodine, isopropoxy, and methoxy groups provides a distinct set of chemical properties that can be exploited in various applications, making it a valuable compound in both research and industry .

Eigenschaften

CAS-Nummer

350685-31-3

Molekularformel

C10H13IO2

Molekulargewicht

292.11 g/mol

IUPAC-Name

4-iodo-1-methoxy-2-propan-2-yloxybenzene

InChI

InChI=1S/C10H13IO2/c1-7(2)13-10-6-8(11)4-5-9(10)12-3/h4-7H,1-3H3

InChI-Schlüssel

XFXCBBCXWKQQRK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=CC(=C1)I)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.